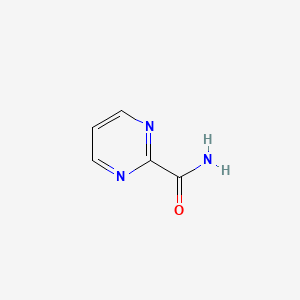

2-Pyrimidinecarboxamide

概要

説明

2-Pyrimidinecarboxamide derivatives are a class of compounds that have been the subject of various synthetic strategies due to their potential applications in materials science and pharmaceuticals. These derivatives are characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of these compounds is their ability to participate in the formation of heterocyclic structures, which are often found in biologically active molecules.

Synthesis Analysis

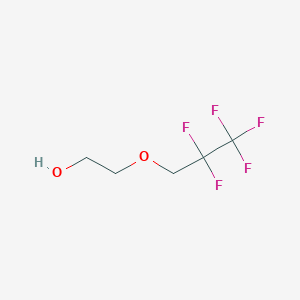

The synthesis of 2-pyrimidinecarboxamide derivatives involves various strategies, including cyclocondensation reactions and multicomponent reactions. For instance, the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines is achieved through the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, using Ti(Oi-Pr)4 or BF3·OEt2 as catalysts . Another example is the one-pot, three-component reaction involving an isocyanide, barbituric acid, and a salicylaldehyde to synthesize 1H-chromeno[2,3-d]pyrimidine-5-carboxamide derivatives . Additionally, a four-component condensation reaction has been used to synthesize disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives from diketene, an amine, an aldehyde, and 6-amino-1,3-dimethyluracil .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their properties and applications. For example, the crystal structure of a specific trifluoromethyl pyrimidine derivative was determined to understand its molecular conformation . The presence of heterocyclic moieties like pyrimidine or pyridine in the backbone of polyimides has been shown to influence their solubility, thermal stability, and mechanical properties .

Chemical Reactions Analysis

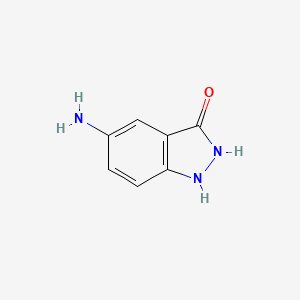

2-Pyrimidinecarboxamide derivatives can undergo various chemical reactions due to their reactive sites. The presence of amino groups, for instance, allows for further functionalization. These derivatives can react with different commercially available aromatic dianhydrides to yield a series of heterocyclic polyimides . The reactivity of these compounds is also demonstrated in the synthesis of polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine, where the diamine reacts with dianhydrides to form polyimides with excellent thermal stability and mechanical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-pyrimidinecarboxamide derivatives are influenced by their molecular structure. Polyimides containing pyrimidine units exhibit excellent solubility in polar solvents, high glass transition temperatures, and good mechanical properties . The polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine show remarkable thermal stability, with glass transition temperatures ranging from 307-434 degrees Celsius and weight loss temperatures in the range of 556-609 degrees Celsius under air . The synthesis of 2,4-disubstituted-pyrimido[4,5-d]pyrimidines using formamide demonstrates the role of solvent and reagent in the cyclization process, with yields ranging from 50-70% .

科学的研究の応用

-

Anti-Inflammatory Activities

- Field : Pharmacology

- Application : Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Synthesis of Derivatives

- Field : Organic Chemistry

- Application : The synthesis of 1,2,3,4-tetrahydro-6-methyl-N-phenyl-5-pyrimidinecarboxamide derivatives via Biginelli Condensation Reaction .

- Methods : The reaction of acetoacetanilide as the 1,3-dicarbonyl component with various aromatic aldehydes and urea/thiourea in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA·H2O) or concentrated HCl as an efficient catalyst leads to Biginelli compounds .

- Results : Eight THPM 5-carboxamide derivatives were prepared, four of them are new compounds . Their structures were confirmed by spectroscopic techniques and elemental analysis .

-

Construction of 2-Aminopyrimidines

- Field : Organic Chemistry

- Application : The construction of 2-aminopyrimidines via a cascade [4 + 2] annulation/aromatization sequence .

- Methods : The cascade [4 + 2] annulation/aromatization reactions between carbodiimide anions and α,β-unsaturated imines are developed . This is the first report on regulating N-Ts cyanamides to participate in reactions absolutely via carbodiimide anions rather than previously reported cyanamide anions .

- Results : This work expands the application of carbodiimides, broadening the coupling substrate scope to electrophilic partners and providing new strategies to construct six-membered N-heteroaromatic scaffolds .

-

Synthesis of 1,2,3,4-Tetrahydro-6-methyl-N-phenyl-5-pyrimidinecarboxamide Derivatives

- Field : Organic Chemistry

- Application : The synthesis of 1,2,3,4-tetrahydro-6-methyl-N-phenyl-5-pyrimidinecarboxamide derivatives via Biginelli Condensation Reaction .

- Methods : The reaction of acetoacetanilide as the 1,3-dicarbonyl component with various aromatic aldehydes and urea/thiourea in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA·H2O) or concentrated HCl as an efficient catalyst leads to Biginelli compounds .

- Results : Eight THPM 5-carboxamide derivatives were prepared, four of them are new compounds . Their structures were confirmed by spectroscopic techniques and elemental analysis .

-

Construction of 2-Aminopyrimidines

- Field : Organic Chemistry

- Application : The construction of 2-aminopyrimidines via a cascade [4 + 2] annulation/aromatization sequence .

- Methods : The cascade [4 + 2] annulation/aromatization reactions between carbodiimide anions and α,β-unsaturated imines are developed . This is the first report on regulating N-Ts cyanamides to participate in reactions absolutely via carbodiimide anions rather than previously reported cyanamide anions .

- Results : This work expands the application of carbodiimides, broadening the coupling substrate scope to electrophilic partners and providing new strategies to construct six-membered N-heteroaromatic scaffolds .

-

Synthesis of 1,2,3,4-Tetrahydro-6-methyl-N-phenyl-5-pyrimidinecarboxamide Derivatives

- Field : Organic Chemistry

- Application : The synthesis of 1,2,3,4-tetrahydro-6-methyl-N-phenyl-5-pyrimidinecarboxamide derivatives via Biginelli Condensation Reaction .

- Methods : The reaction of acetoacetanilide as the 1,3-dicarbonyl component with various aromatic aldehydes and urea/thiourea in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA·H2O) or concentrated HCl as an efficient catalyst leads to Biginelli compounds .

- Results : Eight THPM 5-carboxamide derivatives were prepared, four of them are new compounds . Their structures were confirmed by spectroscopic techniques and elemental analysis .

将来の方向性

特性

IUPAC Name |

pyrimidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXJMHXHGDAHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878771 | |

| Record name | 2-PYRIMIDINECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrimidinecarboxamide | |

CAS RN |

88511-48-2 | |

| Record name | 2-PYRIMIDINECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

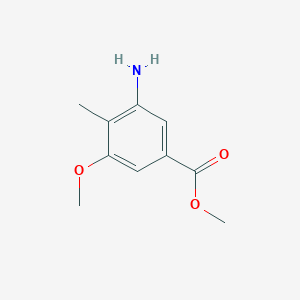

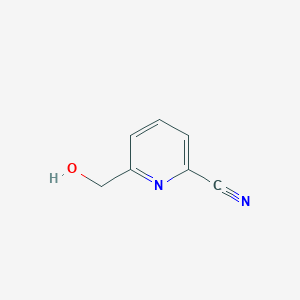

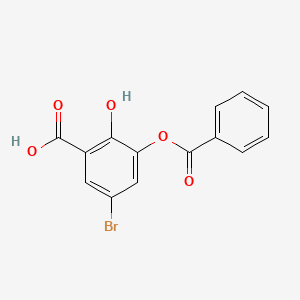

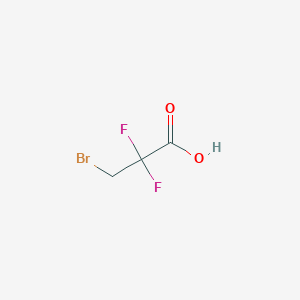

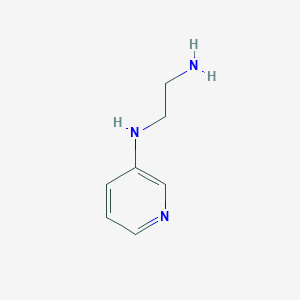

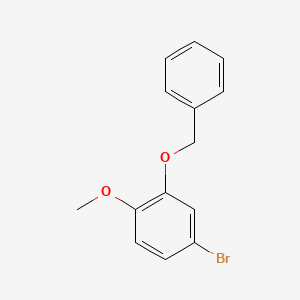

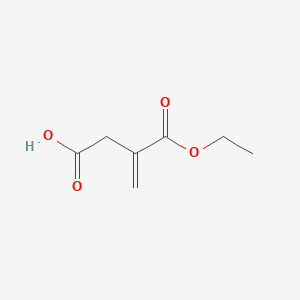

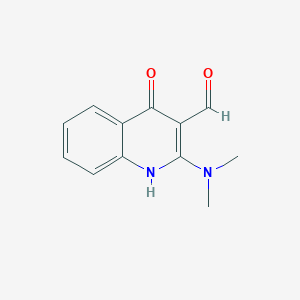

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)